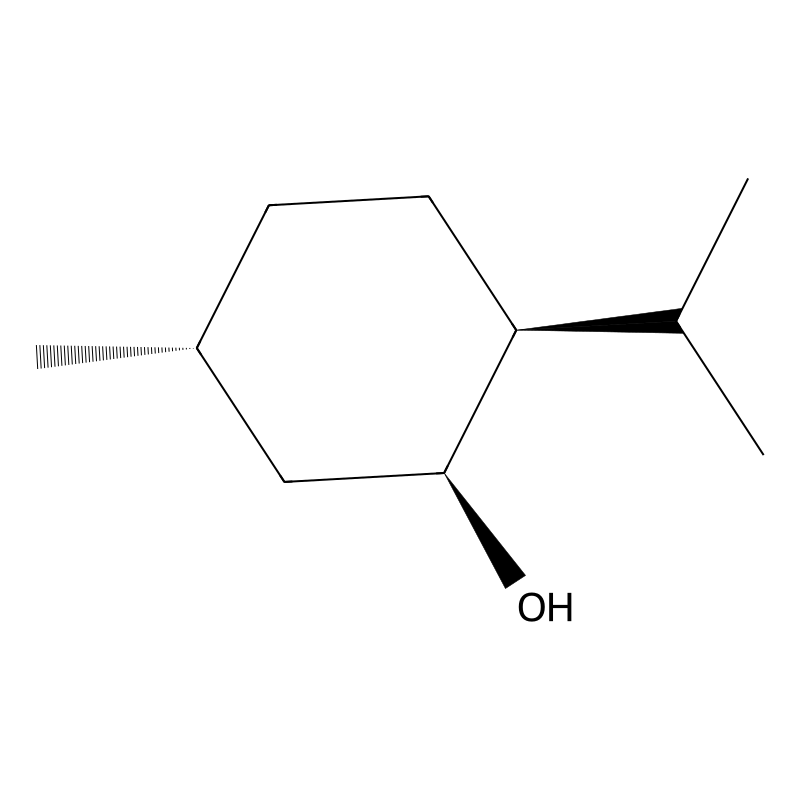

(+)-Neomenthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble in alcohol and volatile oils; slightly soluble in water

insoluble in water; soluble in alcohol and acetone

Canonical SMILES

Isomeric SMILES

Chemical Identity and Natural Occurrence in M. arvensis

(+)-Neomenthol is a stereoisomer of menthol. The table below summarizes its core chemical identity and its documented presence in Mentha arvensis.

| Property | Description |

|---|---|

| IUPAC Name | (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol [1] [2] |

| Molecular Formula | C10H20O [1] [2] |

| Molecular Weight | 156.27 g/mol [1] [2] |

| CAS Registry Number | 2216-52-6 [1] [3] |

| Physical State | Colorless to almost colorless liquid [1] [3] |

| Optical Rotation | [α]20/D +15.0 to +20.0 deg (neat) [3] |

| Aspect | Details from M. arvensis |

|---|---|

| Primary Source | Essential oil of Mentha arvensis leaves [4] [5]. |

| Typical Form | Often found in the form of its ester, neomenthyl acetate [4]. |

| Quantified Levels | A specific cultivar (CIM-Saryu) analysis showed:

- Neomenthyl Acetate: 5.18% of total oil [4].

- Menthol: 77.94% (the dominant component) [4].

- Isomenthone: 5.24% [4].

- Menthone: 5.00% [4]. |

Biosynthetic Pathway

This compound is produced in the glandular trichomes of mint leaves via the plastidial Methylerythritol Phosphate (MEP) pathway, which supplies the precursor for monoterpene biosynthesis [6] [7]. The specific steps from the central precursor, Geranyl Diphosphate (GPP), to this compound are part of the menthol biosynthesis pathway.

The following diagram illustrates the key enzymatic steps in this pathway:

A critical regulatory point in this pathway is the competition for the common substrate (-)-Menthone. The enzyme Menthone Reductase (MR) catalyzes the reduction of menthone to form either menthol or neomenthol, creating a branch point. The relative activity of enzymes at this step determines the final ratio of these isomers in the essential oil [6].

Experimental Protocols for Analysis

For researchers aiming to extract, isolate, and quantify this compound from M. arvensis, the following standardized protocols can be employed.

Essential Oil Extraction by Hydrodistillation

This is the classical method for obtaining essential oil from plant material [4].

- Apparatus: Clevenger-type apparatus.

- Sample Preparation: Dry M. arvensis leaves and stems at 40°C to a constant weight. Grind the material into a coarse powder [4].

- Procedure:

- Place 100 g of ground plant material in a 1 L round-bottom flask.

- Add 700 mL of distilled water and allow the mixture to soak overnight at room temperature.

- Assemble the Clevenger apparatus and reflux the contents for approximately 10 hours, or until no more essential oil is collected.

- Separate the essential oil layer from the water. Partition the oil with diethyl ether (e.g., 100 ml, 50 ml, 50 ml) to remove residual water.

- Pass the diethyl ether layer over anhydrous sodium sulfate to remove trace water, then distill off the solvent under reduced pressure.

- Store the pure essential oil at 4°C in dark, airtight glass vials [4].

- Yield Calculation: Calculate the percentage yield based on the dry weight of the plant material [4].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary method for identifying and quantifying compounds in complex mixtures like essential oils [4] [8].

- Instrument: GC-MS system (e.g., Shimadzu QP2010 Plus) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Rtx-5 MS, 30m x 0.25mm i.d., 0.25 µm film thickness) [4].

- Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min [4].

- Temperature Program:

- Sample Preparation: Dilute the essential oil 1:200 in an appropriate solvent like chloroform or n-hexane. Injection volume is typically 1 µL in split mode [4] [8].

- Identification:

- Compare the mass spectrum fragmentation of each peak with standard reference libraries (e.g., NIST, WILEY) [4] [8].

- Identify this compound (or its esters) by matching its Retention Index (RI) and mass spectrum with those of an authentic standard.

- Quantification is based on the relative peak area percentage from the FID signal [4].

Evidence for Bioactive Potential

While research specifically on this compound is less extensive than on its isomer menthol, its presence in M. arvensis essential oil contributes to the oil's broad bioactivity profile [5]. The oil has demonstrated significant pharmacological effects in preclinical studies:

- Antioxidant Activity: A 2024 study reported that M. arvensis essential oil (MaEO) significantly reduced lipid peroxidation (LPO) and levels of non-protein thiols in the model organism Nauphoeta cinerea, indicating potent antioxidant capacity [8].

- Repellent and Toxicological Effects: The same study found that MaEO exhibited strong repellent and acute toxic effects against N. cinerea cockroaches, suggesting potential for development as a natural insecticide [8].

- Antifungal Properties: Research has shown that M. arvensis essential oil and its major components (menthol and menthone) possess fungicidal activity against pathogens like Rhizoctonia solani and Fusarium moniliforme, with menthol being the most effective component [4].

Key Considerations for Research & Development

- Chemotypic Variation: The exact chemical profile of M. arvensis, including the level of this compound, is highly dependent on the plant's chemotype, which is influenced by genetics, environment, and harvest time [6] [7]. It is crucial to genetically and chemically characterize the specific cultivar used in research.

- Genetic Manipulation: Metabolic engineering attempts to increase menthol content have been made by manipulating genes in the MEP pathway and the menthol biosynthetic pathway. This can also indirectly affect the flux towards neomenthol [6].

- Standardization Challenge: For drug development, batch-to-batch consistency is a hurdle. Interdisciplinary strategies, including metabolic engineering and advanced analytical methods, are needed to ensure standardized, high-quality essential oil extracts [7].

References

- 1. This compound | 2216-52-6 [chemicalbook.com]

- 2. This compound | C10H20O [chemspider.com]

- 3. This compound 2216-52-6 - TCI Chemicals [tcichemicals.com]

- 4. Evaluation of Mentha arvensis essential oil and its major ... [pmc.ncbi.nlm.nih.gov]

- 5. Mentha arvensis and Mentha × piperita-Vital Herbs with ... [mdpi.com]

- 6. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mentha Essential Oils: Unraveling Chemotype-Dependent ... [mdpi.com]

- 8. Mentha arvensis oil exhibits repellent acute toxic and ... [nature.com]

(+)-Neomenthol metabolite monoterpenoid biosynthesis

An Overview of (+)-Neomenthol

This compound is a cyclic monoterpenoid alcohol and a stereoisomer of menthol. The table below summarizes its key characteristics based on the search results.

| Property | Description |

|---|---|

| Classification | Cyclic monoterpenoid (C10 isoprenoid) [1] [2] |

| Relationship to Menthol | Stereoisomer; shares biosynthetic precursor (l-menthone) in mature peppermint leaves [1] |

| Natural Sources | Essential oils of Mentha species (e.g., Mentha piperita L., Mentha arvensis L.) [3] [2] |

| Key Biological Activity | Antiproliferative/anticancer potential, particularly against human skin carcinoma cells (A431) [2] |

Biosynthesis of Monoterpenoids

This compound is derived from the larger monoterpenoid biosynthesis pathway. The following diagram outlines the general pathway from primary metabolism to key monoterpenoid precursors. The specific step from l-menthone to neomenthol is highlighted.

General monoterpenoid biosynthesis pathway leading to this compound.

The core process involves:

- Two Precursor Pathways: The 5-carbon building blocks Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) are synthesized via:

- Formation of the C10 Skeleton: One molecule of IPP and one of DMAPP condense in a "head-to-tail" fashion to form Geranyl Diphosphate (GPP), the universal precursor for monoterpenoids [4] [6].

- Diversification into Monoterpenoids: GPP is then modified by enzymes like terpene synthases (TPS) and cytochrome P450 oxygenases through cyclization, rearrangement, and oxidation reactions to create diverse structures [4]. In peppermint, l-Menthone is a key monoterpene ketone intermediate that is specifically converted to both l-menthol and d-neomenthol in mature leaves [1].

Quantitative Data & Molecular Targets

Recent research has quantified the anticancer potential of neomenthol. The table below summarizes key experimental findings from a 2021 study.

| Parameter | Quantitative Result | Experimental Context |

|---|---|---|

| Antiproliferative Activity (IC₅₀) | 17.3 ± 6.49 µM | Against human epidermoid carcinoma (A431) cells, measured via SRB assay [2] |

| Hyaluronidase Inhibition (IC₅₀) | 12.81 ± 0.01 µM | In vitro enzyme inhibition assay; hyaluronidase is a prognostic cancer biomarker [2] |

| In Vivo Tumor Inhibition | 58.84% | Prevention of Ehrlich Ascites Carcinoma (EAC) tumor formation in mice at 75 mg/kg bw, i.p. dose [2] |

| Acute Oral Toxicity (LD₅₀) | > 1000 mg/kg | No adverse effects in acute oral toxicity studies in mice [2] |

| Key Molecular Targets | 1. Tubulin polymerization (inhibition) 2. Hyaluronidase (inhibition) 3. G2/M Phase Cell Cycle Arrest (induction) | Identified via in vitro and in silico studies; targets are involved in tumor growth and metastasis [2] |

Key Experimental Protocols

For researchers aiming to validate or explore these findings, here are summaries of the core methodologies used in the cited studies.

- Antiproliferative Assay (SRB Assay): This method is used to quantify cell proliferation. After treating cancer cell lines (e.g., A431) with neomenthol for a specific duration, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye. The bound dye is then solubilized, and its absorbance is measured to determine cell density and calculate the IC₅₀ value [2].

- Enzyme Inhibition Assay (Hyaluronidase): The protocol involves incubating the hyaluronidase enzyme with neomenthol. Hyaluronic acid is added as a substrate, and the reaction is stopped after a set time. The remaining undigested hyaluronic acid forms a turbid complex with acid albumin solution, and the absorbance is measured. A reduction in absorbance compared to the control indicates enzyme inhibition, allowing for IC₅₀ calculation [2].

- Molecular Docking Studies: To understand the interaction between neomenthol and its targets (e.g., hyaluronidase, tubulin), computational docking is performed. The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank). The neomenthol structure is optimized and then docked into the protein's active site using docking software. The resulting binding affinity (e.g., inhibitory constant, Ki) and interaction modes (hydrogen bonds, hydrophobic interactions) are analyzed [2].

Research Gaps and Future Directions

The search results indicate that while the general monoterpenoid pathway is well-established, there are specific knowledge gaps regarding this compound:

- Specific Enzymes Unknown: The search results did not identify the specific terpene synthase or reductase enzyme responsible for the final conversion of l-menthone to this compound [1].

- Analytical Techniques: For separating and identifying monoterpenoids like neomenthol from complex mixtures, Gas Chromatography (GC) and High-Pressure Liquid Chromatography (HPLC) are highly relevant techniques mentioned in the broader literature [7].

References

- 1. KEGG PATHWAY : Monoterpenoid biosynthesis [kegg.jp]

- 2. Neomenthol prevents the proliferation of skin cancer cells by ... [pmc.ncbi.nlm.nih.gov]

- 3. menthol and some menthyl esters [sciencedirect.com]

- 4. Advances in the Biosynthesis of Plant Terpenoids [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the non-mevalonate pathway for terpenoid ... [pubmed.ncbi.nlm.nih.gov]

- 6. Terpenoid Synthesis - an overview [sciencedirect.com]

- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Neomenthol FooDB compound database FDB014500

Chemical Profile of (+)-Neomenthol

| Property | Description |

|---|---|

| Common Name | This compound [1] [2] |

| Systematic Name | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol [1] [2] |

| FooDB ID | FDB014500 [1] |

| HMDB ID | HMDB0035763 [2] |

| CAS Registry | 2216-52-6 [1] [2] |

| Chemical Formula | C10H20O [1] [2] |

| Chemical Class | Menthane monoterpenoids [1] [2] |

Physicochemical and Structural Data

| Property | Value | Reference |

| :--- | :--- | :--- |

| Average Molecular Weight | 156.2652 g/mol [1] [2] |

| Monoisotopic Mass | 156.151415262 g/mol [1] [2] |

| Experimental Melting Point | -22 °C [1] [2] |

| Experimental Boiling Point | 95.00 °C @ 12.00 mm Hg [2] |

| Water Solubility (Predicted) | 0.56 g/L [1] [2] |

| logP (Predicted) | 2.68 [1] [2] |

| SMILES | CC(C)[C@@H]1CC[C@@H](C)C[C@@H]1O [1] |

| InChI Key | NOOLISFMXDJSKH-UTLUCORTSA-N [1] [2] |

Stereochemistry and Isomers

This compound is a monoterpenoid with a p-menthane backbone. Its bioactivity is dependent on its specific stereochemistry, denoted by the (1S,2S,5R) configuration [1] [2]. It is one stereoisomer of menthol, and its distinct properties highlight the importance of stereochemistry in compound behavior [1] [3].

Research Context and Alternatives

While direct biological data for this compound is limited, Structure-Activity Relationship studies are a cornerstone of modern drug discovery. These studies systematically modify a compound's structure to understand how changes affect its biological activity, potency, and selectivity [4] [5]. For example:

- Research on 1,2,5-oxadiazole derivatives explored how different aromatic substituents impact antiplasmodial activity [4].

- A study on benserazide analogs identified key moieties necessary for inhibiting a bacterial virulence factor [5].

How to Propose Experimental Research

Given the lack of specific protocols for this compound, here is a generic workflow for generating experimental SAR data, which you can adapt. The diagram below outlines the key stages.

To design your experiments, consider these key aspects:

- Compound Design: Focus on synthesizing analogs of this compound. Key modifications could involve altering the isopropyl group, methyl group, or the hydroxyl group (e.g., changing it to a ketone or ester). Comparing its activity with other stereoisomers like menthol, isomenthol, and neoisomenthol is also crucial for understanding the role of stereochemistry [3].

- Experimental Methodology: Standard protocols would include:

- Chemical Synthesis: Employ classic organic synthesis techniques to generate the designed analogs [4] [5].

- In Vitro Assays: Test the synthesized compounds for biological activity (e.g., antimicrobial, anti-inflammatory) and cytotoxicity against mammalian cell lines to determine selectivity and safety [4].

- Target Identification: If a potent compound is found, use chemical proteomics approaches, such as affinity-based pull-down assays combined with mass spectrometry, to identify its protein target within the cell [6].

References

- 1. Showing Compound this compound (FDB014500) [foodb.ca]

- 2. Showing metabocard for this compound (HMDB0035763) [hmdb.ca]

- 3. Showing Compound (+)-Neoisomenthol (FDB021834) [foodb.ca]

- 4. Structure–Activity Relationships and Antiplasmodial ... [mdpi.com]

- 5. Structure–activity relationship study of benserazide ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study, target identification, ... [pubmed.ncbi.nlm.nih.gov]

TRPM8 receptor activation by (+)-Neomenthol mechanism

Mechanism of Activation and Key Signaling Molecules

The signaling cascade begins when (+)-neomenthol or cooling agents like icilin bind to TRPM8, allowing Ca²⁺ to enter the cell [1]. This Ca²⁺ influx is a critical second messenger that propels the signal forward.

| Molecule | Role in TRPM8 Signaling | Experimental Evidence |

|---|---|---|

| PIP₂ (Phosphatidylinositol 4,5-bisphosphate) | Essential lipid for maintaining channel activity; direct application activates/restores TRPM8 [2]. | Channel rundown in excised patches; recovery with exogenous PIP₂; inhibition by PIP2 synthesis blockers (e.g., ISA-2011B) reduces AP-1 driven gene transcription by ~81% [3] [2]. |

| PIP5K (PIP 5-Kinase) | Enzyme synthesizing PIP₂; crucial for TRPM8-induced gene expression [3]. | Pharmacological inhibition by ISA-2011B attenuates TRPM8-induced AP-1 transcription factor activity [3]. |

| Gq-Proteins | Required for signal transduction; both Gα and Gβγ subunits involved [3]. | Genetic studies show requirement for activated Gα subunit; pharmacological inhibition of Gβγ subunits impairs signaling [3]. |

| Transcription Factor c-Jun | Essential component of the AP-1 transcription complex in the nucleus for TRPM8-induced gene regulation [3]. | Identified as a key bZIP protein within the AP-1 complex activated by the TRPM8 signaling cascade [3]. |

| MAPK/ERK & NF-κB Pathway | Signal transducers linking TRPM8 activation to inflammatory cytokine production (e.g., IL-6, IL-8, TNF-α) [1]. | Cold/CSE-induced cytokine release in bronchial cells reduced by ERK/NF-κB inhibitors (U0126, BAY 11-7082) and TRPM8 blockade (BCTC, shRNA) [1]. |

The overall signaling pathway can be visualized as follows, integrating these key components from the plasma membrane to the nucleus:

Diagram 1: this compound activates TRPM8, triggering a Ca²⁺-dependent signaling cascade that leads to gene expression changes [3] [1] [2].

Core Experimental Protocols

To study TRPM8 activation and its downstream effects, researchers employ a range of techniques. Below is a workflow for a comprehensive gene expression study, followed by details on key methodologies.

Diagram 2: A generalized experimental workflow for investigating TRPM8 receptor activation and downstream signaling.

Calcium Imaging

This method is crucial for confirming that a ligand like this compound directly activates TRPM8 by measuring the resultant increase in intracellular calcium.

- Procedure: Load cells (e.g., TRPM8-transfected HEK293 cells or sensory neurons) with a fluorescent Ca²⁺ indicator dye like Fluo-3-AM [1]. Acquire baseline fluorescence, then apply the agonist. The subsequent increase in fluorescence intensity is proportional to the rise in cytosolic Ca²⁺.

- Key Controls: Specificity must be confirmed using TRPM8 antagonists (e.g., BCTC) [1] or by performing experiments in TRPM8-knockout cells [4].

Gene Reporter Assays

These assays are used to trace the signaling cascade from channel activation all the way to changes in gene transcription in the nucleus.

- Procedure: Stably transduce cells with a luciferase reporter gene driven by a promoter containing a specific transcription factor binding site, such as the TPA-responsive element (TRE) for AP-1 or a consensus site for NF-κB [3] [1]. After stimulating the cells with the TRPM8 agonist, measure luciferase activity, which reflects the pathway-induced transcriptional activity.

- Application: This method was key in identifying the requirement for PIP5K and Gq-proteins in TRPM8-induced gene expression [3].

Pharmacological and Genetic Inhibition

To establish the specific role of a protein in a pathway, researchers inhibit its function and observe the effect.

- Pharmacological Inhibition: Use specific inhibitors like ISA-2011B (for PIP5K) or Gallein (for Gβγ subunits) [3]. Pre-incubate cells with the inhibitor before agonist stimulation and measure the outcome.

- Genetic Inhibition: Knock down or knock out the target gene using techniques like shRNA (e.g., TRPM8 shRNA) [1] or CRISPR-Cas9 (e.g., TRPM8 KO mice) [4]. This provides conclusive evidence for the protein's role.

Research Implications and Future Directions

Understanding the detailed mechanism of this compound and TRPM8 has significant translational potential. The activation of TRPM8 in brown adipose tissue (BAT) has been shown to stimulate thermogenesis and protect against cold injury in animal models, suggesting therapeutic avenues for hypothermia or metabolic disorders [4]. Conversely, the channel's role in promoting inflammation in airway diseases indicates that antagonists could be beneficial in conditions like COPD exacerbated by cold air [1].

Future research should focus on:

- Elucidating the precise structural binding site of this compound on the TRPM8 channel.

- Further exploring the tissue-specific differences in TRPM8's downstream signaling partners.

- Developing more targeted therapeutics that can either safely promote or inhibit TRPM8 activity based on the clinical need.

References

biocatalytic synthesis (+)-neomenthylamine from menthone

Introduction and Strategic Overview

(+)-Neomenthylamine is an important chiral amine used as a building block for high-value chemicals, including chiral stationary phases in chromatography and umami flavor agents [1]. Conventional chemical synthesis methods, such as reductive amination under Leuckart–Wallach conditions or hydrogenation of menthone oxime, often face challenges including lack of stereocontrol, use of expensive or toxic metal catalysts, and harsh reaction conditions [1] [2].

This protocol outlines a novel biocatalytic route using an ω-transaminase (ω-TA) from Vibrio fluvialis JS17 (VfTA) to synthesize (+)-neomenthylamine from the readily available starting material (−)-menthone [1]. The key advantages of this method include:

- Stereoselectivity: Direct amination to the desired (+)-enantiomer.

- Green Chemistry: Mild aqueous reaction conditions (30°C, pH 6.0), avoidance of toxic catalysts, and inexpensive starting materials [1] [3].

- Efficiency: Good conversion and yield under optimized parameters.

The overall experimental workflow for establishing this biocatalytic route is summarized below.

Materials and Reagents

- Enzyme Source: Recombinant E. coli BL21(DE3) cells expressing VfTA [1]. Cell pellets should be stored at -20°C.

- Chemical Substrates:

- Buffers and Solvents:

- Equipment:

- High-speed shaker/incubator

- Centrifuge

- Gas Chromatograph (GC) with DB-1701 column or GC-Mass Spectrometry (GC-MS) with Rxi-5Sil MS column [1]

Experimental Protocols

Protocol 1: Gene Cloning and Protein Expression of VfTA [1]

- Gene Cloning: Synthesize the VfTA gene and clone it into a pET-28a(+) vector.

- Transformation: Transform the constructed plasmid into E. coli BL21(DE3) competent cells.

- Culture and Induction:

- Grow cells in Terrific Broth media containing 50 μg/mL kanamycin at 37°C.

- When the OD₆₀₀ reaches 0.6, induce protein expression by adding 0.2 mM isopropyl-β-D-thiogalactopyranoside (IPTG).

- Expression and Harvest:

- Incubate the induced culture for 24 hours at 16°C and 220 rpm.

- Harvest the cells by centrifugation at 12,000×g. Cell pellets can be stored at -20°C for future use.

Protocol 2: Screening and Activity Assay [1]

- Standard Reaction Setup:

- Set up a 1 mL reaction system in a suitable tube.

- Components:

- 100 mM KPB (pH 6.0)

- 5 mM (−)-Menthone (from a DMSO stock, final DMSO concentration 2% v/v)

- 30 mM (S)-α-Methylbenzylamine (S-MBA)

- 2 mM PLP

- 1.5 mg/mL purified VfTA enzyme (or equivalent cell lysate)

- Incubation: Incubate the reaction mixture at 30°C with shaking at 1000 rpm for 20 minutes to several hours.

- Reaction Quenching and Extraction:

- Quench the reaction by adding 10 M NaOH.

- Extract the product, (+)-neomenthylamine, with methyl tert-butyl ether (MTBE).

- Analysis: Analyze the organic extract by GC or GC-MS to determine product formation and conversion yield.

Protocol 3: Process Optimization and Scale-Up [1] [3]

- The screening identified optimal reaction parameters for the VfTA-mediated process, summarized in the table below.

- For scale-up, a 300 mL bioreaction was successfully performed using the optimized conditions, yielding 4.7 mM of product from 10 mM of substrate in 24 hours [1] [3].

Data Analysis and Optimization Parameters

The following tables consolidate the key quantitative data and optimized parameters for the VfTA-catalyzed synthesis.

Table 1: Kinetic Parameters of VfTA for Substrates [1]

| Parameter | (−)-Menthone | (S)-α-Methylbenzylamine (S-MBA) |

|---|---|---|

| Kₘ (mM) | Not specified | Not specified |

| kcat (s⁻¹) | Not specified | Not specified |

| kcat/Kₘ (mM⁻¹ s⁻¹) | Limited catalytic efficiency | Higher catalytic efficiency |

| Inhibition Notes | -- | Substrate inhibition observed |

| Co-product (acetophenone) inhibition (Ki much lower) |

Table 2: Optimized Reaction Conditions for VfTA [1]

| Parameter | Optimal Condition |

|---|---|

| Amino Donor | (S)-α-Methylbenzylamine (S-MBA) |

| pH | 6.0 |

| Temperature | 30 °C |

| Cofactor (PLP) | 2 mM |

| Reaction Time | 24 h (for scale-up) |

| Scale-Up Result | 4.7 mM product from 10 mM substrate |

Table 3: Thermostability Profile of VfTA [1] [3]

| Measurement | Value |

|---|---|

| Melting Temperature (Tₘ) | 65.6 °C |

| Half-life (t₁/₂) at 30°C | Close to 2 days |

| Half-life (t₁/₂) at 50°C | 3 hours |

Discussion and Applications

The biocatalytic synthesis of (+)-neomenthylamine using VfTA represents a significant advance over traditional methods. The main advantages are its environmental friendliness and operational simplicity [1]. However, the current process has limitations, such as substrate and product inhibition by the amino donor and its by-product, which can reduce catalytic efficiency [1] [3].

Future work should focus on protein engineering of VfTA to alleviate inhibition and improve activity and stability. Further process optimization, such as in-situ product removal to mitigate inhibition, could also enhance overall yield and productivity [1] [3]. The successful application of this protocol underscores the potential of ω-transaminases in the synthesis of valuable terpenoid amine derivatives for pharmaceutical and fine chemical industries [1].

References

Comprehensive Application Notes and Protocols: ω-Transaminase-Catalyzed Synthesis of (+)-Neomenthylamine from (-)-Menthone

Introduction and Background

Chiral amines represent a significant class of intermediates essential for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific compound (+)-neomenthylamine serves as an important industrial precursor for synthesizing high value-added chemicals, including its application as a building block for chiral stationary phases in HPLC and as a precursor for umami flavor agents. Traditional chemical synthesis methods for (+)-neomenthylamine have relied on approaches such as reductive amination under Leuckart–Wallach conditions, reduction of menthone oxime using Bouveault–Blanc conditions, dielectrically controlled resolution, electrochemical synthesis, or hydrogenation via gold catalysts. These methods typically suffer from drawbacks including lack of stereocontrol, harsh reaction conditions, high cost of metal catalysts, and significant environmental concerns [1] [2] [3].

Biocatalytic approaches using ω-transaminases (ω-TAs) have emerged as attractive alternatives to conventional chemical synthesis, offering mild reaction conditions, high chemo-/regio-/enantioselectivity, and superior atom economy. The application of ω-transaminases for amine synthesis represents a green chemistry approach that avoids costly and poisonous catalysts, operates under mild temperature and pressure conditions, enables easy product separation, and minimizes environmental impact. This application note details a novel biocatalytic route for synthesizing (+)-neomenthylamine through ω-transaminase-mediated amination of readily available (-)-menthone substrate, providing researchers with comprehensive protocols and implementation guidance [1] [2] [4].

Materials and Methods

Enzyme Library Screening and Selection

Enzyme Sources: Screening should be performed against a diverse library of ω-transaminases, amine dehydrogenases, imine reductases, reductive aminases, and aminodeoxychorismate lyases. The ω-transaminase from Vibrio fluvialis JS17 (VfTA) has been identified as particularly effective for (-)-menthone amination [1] [2].

Expression System: Clone target genes into pET-28a(+) vector and transform into E. coli BL21(DE3) cells. Grow transformed cells in Luria Broth media containing 50 μg/mL kanamycin overnight at 37°C. Transfer cultures to Terrific Broth media and induce protein expression with 0.2 mM IPTG when OD600 reaches approximately 0.6, followed by incubation for 24 hours at 16°C and 220 rpm [1] [2].

Screening Protocol: Conduct primary screening in 1 mL scale reactions using the following conditions:

- Reaction I (amine dehydrogenases): 5 mM (-)-menthone, 1 mM NAD+, 1.5 mg/mL CbFDH, 0.2 g/mL AmDHs lysates in 5 M NH₄OH/NH₄COOH buffer (pH 9.0)

- Reaction II (transaminases): 5 mM (-)-menthone, 50 mM DL-Ala (or alternative amino donors), 0.5 mM PLP, 15 gcdw/L whole cells, 2% (v/v) DMSO in 100 mM KPB buffer (pH 8.0)

- Reaction III (imine reductases): 5 mM (-)-menthone, 5 mM isopropylamine, 1 mM NADP+, 30 mM D-Glu, 3 mU/mg BmGDH, 0.2 g/mL IREDs lysates in 100 mM KPB (pH 7.0)

- Incubate all reactions at 30°C with shaking at 1000 rpm and analyze by GC-MS [1] [2].

Protein Purification and Characterization

Purification Method: Purify enzymes using Ni-NTA His-trap column chromatography with the following buffer system:

- Buffer A: 50 mM Tris, 500 mM NaCl, 10 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0

- Buffer B: 50 mM Tris, 500 mM NaCl, 500 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0

- Buffer C (storage): 50 mM Tris, 150 mM NaCl, 1 mM DTT, 25% (v/v) glycerin, pH 7.0

- Elute bound proteins with 75% Buffer B after washing with 25% Buffer B [1] [2].

Activity Assay: Perform standard activity assays in potassium phosphate buffer (pH 6.0) containing 5 mM (-)-menthone, 30 mM (S)-α-methylbenzylamine (S-MBA), 2 mM PLP, and 1.5 mg/mL purified enzyme. Incubate at 30°C for 20 minutes, quench with 10 M NaOH, extract with methyl tert-butyl ether (MTBE), and analyze by GC [1] [2].

Thermostability Assessment: Determine enzyme half-life at different temperatures (30°C, 40°C, 50°C) by incubating purified enzyme (2 mg/mL) in storage buffer and measuring residual activity at regular intervals. Determine melting temperature (Tₘ) using circular dichroism spectroscopy by monitoring CD absorbance values from 180-260 nm at increasing temperatures [1] [2].

Biocatalytic Reaction and Process Optimization

Standard Reaction Conditions: Set up biotransformation reactions containing 10 mM (-)-menthone, VfTA whole cells or purified enzyme, 30 mM S-MBA, 2 mM PLP in potassium phosphate buffer (pH 6.0) with 2% (v/v) DMSO to enhance substrate solubility. Incubate at 30°C with agitation for 24 hours [1] [2].

Process Optimization: Employ Design of Experiments (DoE) methodology, specifically Response Surface Methodology (RSM), to optimize critical parameters including temperature, pH, agitation speed, substrate concentration, and enzyme loading. This approach efficiently identifies optimal conditions and interaction effects between variables [5] [6].

Alternative Immobilized Enzyme System: For continuous flow applications, develop an Immobilized Enzyme Reactor (IMER) by covalently immobilizing ω-transaminase on epoxy monolithic silica support. Implement in an integrated chromatographic system for continuous bioconversion with online monitoring [7] [6].

Table 1: Standard Reaction Components and Conditions

| Component/Condition | Specification | Purpose |

|---|---|---|

| (-)-Menthone | 10 mM | Substrate |

| (S)-α-Methylbenzylamine | 30 mM | Amino donor |

| PLP cofactor | 2 mM | Cofactor for transaminase |

| Buffer system | Potassium phosphate, pH 6.0 | Reaction medium |

| Temperature | 30°C | Optimal activity |

| Solvent additive | 2% DMSO | Enhance substrate solubility |

| Enzyme source | VfTA whole cells/purified enzyme | Biocatalyst |

| Reaction time | 24 hours | Complete conversion |

Results and Discussion

Enzyme Screening and Biochemical Characterization

Screening of a diverse enzyme library identified the ω-transaminase from Vibrio fluvialis JS17 (VfTA) as the most effective biocatalyst for (-)-menthone amination. This enzyme demonstrated considerable amination activity and excellent stereoselectivity toward the target substrate. Biochemical characterization revealed optimal activity at pH 6.0 and temperature of 30°C. Kinetic analysis provided fundamental parameters for understanding the enzyme's catalytic efficiency and substrate affinity [1] [2].

Thermostability studies established the operational stability of VfTA, with determined half-life values at various temperatures essential for process scalability. The enzyme retained significant activity over extended periods under optimized conditions, supporting its potential for industrial application. The melting temperature (Tₘ) derived from circular dichroism studies further confirmed the structural robustness of the enzyme [1] [2].

Table 2: Kinetic Parameters of VfTA with (-)-Menthone and S-MBA

| Parameter | (-)-Menthone | S-MBA |

|---|---|---|

| Kₘ (mM) | Data not specified in sources | Data not specified in sources |

| Vₘₐₓ | Data not specified in sources | Data not specified in sources |

| Specific Activity | Determined under standard assay conditions | Determined under standard assay conditions |

| pH Optimum | 6.0 | 6.0 |

| Temperature Optimum | 30°C | 30°C |

Process Optimization and Yield Improvement

Implementation of Response Surface Methodology (RSM) significantly enhanced process efficiency by systematically optimizing critical parameters. The model identified optimal ranges for temperature (≈33°C), pH (≈7.7), and agitation speed (≈160 rpm) for maximal biomass production and enzyme activity. This statistical approach enabled comprehensive understanding of interaction effects between variables that would be difficult to identify through one-factor-at-a-time optimization [5].

Under optimized conditions, the biocatalytic process achieved 4.7 mM product concentration from 10 mM (-)-menthone substrate over 24 hours, representing a 47% conversion rate. The reaction proceeded efficiently in a mild aqueous phase, eliminating need for organic solvents and minimizing environmental impact. The use of whole-cell biocatalysts further enhanced process economics by avoiding costly enzyme purification while maintaining high catalytic efficiency [1] [2].

Comparative Analysis with Traditional Methods

The developed biocatalytic route offers significant advantages over conventional chemical synthesis methods. Traditional approaches such as Leuckart–Wallach reductive amination typically produce complex diastereomeric mixtures with C2 racemization, requiring extensive purification to obtain enantiomerically pure product. Alternative methods like Bouveault–Blanc reduction of menthone oxime necessitate large excess of sodium metal (>20 equivalents) or expensive gold nanoparticles, operating at elevated temperatures (100°C) with substantial metal catalyst requirements [3].

In contrast, the ω-transaminase-mediated process achieves excellent stereocontrol without racemization, utilizes mild reaction conditions (30°C, aqueous buffer), employs biodegradable catalysts, and generates minimal waste. The methodology also benefits from simple product separation and compatibility with green chemistry principles, addressing multiple limitations of traditional synthetic approaches [1] [2] [3].

The following workflow illustrates the complete experimental process from enzyme preparation to product analysis:

Applications and Implications

Pharmaceutical and Therapeutic Applications

Menthylamine derivatives demonstrate significant biological activities with particular promise in oncology research. Recent studies have identified specific menthylamine derivatives with potent inhibitory effects on glioma growth, showing remarkable cytotoxicity against human glioma U87 cells. Compound W8, a particular menthylamine derivative, exhibited the most potent inhibitory activity against tumor cells in cellular, molecular, and in vivo assays. The mechanism involves G2/M cell cycle arrest, induction of mitochondrial apoptosis, and suppression of PI3K/AKT/mTOR signaling pathway, highlighting the potential of menthylamine scaffolds in anticancer drug development [3].

Beyond oncology applications, (+)-neomenthylamine serves as a key chiral building block for pharmaceutical intermediates, including precursors for bronchodilators such as formoterol and antihypertensive agents like dilevalol. The enantiomeric purity achieved through ω-transaminase catalysis is particularly valuable for pharmaceutical applications where stereochemistry critically influences drug efficacy and safety profiles [7] [6].

Industrial and Synthetic Applications

The chiral nature of (+)-neomenthylamine makes it particularly valuable for applications in asymmetric synthesis and chiral resolution. The compound serves as an effective building block for chiral stationary phases used in HPLC for enantiomer resolution. Additionally, specific (+)-neomenthylamine derivatives function as umami flavor agents, expanding applications into food and flavor industries [1] [2].

The developed biocatalytic platform also demonstrates broad applicability for synthesis of various chiral amines beyond neomenthylamine. The ω-transaminase technology has been successfully implemented for production of sitagliptin intermediate, an antihyperglycemic drug for type II diabetes, showcasing the methodology's relevance for industrial pharmaceutical manufacturing. Recent advances in directed evolution of transaminases have further enhanced catalytic efficiency toward sterically hindered ketones, expanding the substrate scope and process robustness [4].

Protocol Implementation and Practical Guidance

Step-by-Step Standard Protocol

Enzyme Preparation:

- Transform E. coli BL21(DE3) with VfTA-pET28a(+) construct

- Culture in TB medium with 50 μg/mL kanamycin at 37°C until OD600 ≈ 0.6

- Induce with 0.2 mM IPTG and incubate at 16°C for 24 hours with shaking at 220 rpm

- Harvest cells by centrifugation (12,000×g, 10 minutes)

- Use directly as whole-cell biocatalyst or purify via Ni-NTA chromatography

Biotransformation Reaction:

- Prepare reaction mixture in potassium phosphate buffer (pH 6.0):

- 10 mM (-)-menthone (from 100 mM stock in DMSO)

- 30 mM (S)-α-methylbenzylamine

- 2 mM PLP

- VfTA whole cells (15 gcdw/L) or purified enzyme (1.5 mg/mL)

- 2% (v/v) DMSO

- Incubate at 30°C with agitation (1000 rpm) for 24 hours

- Monitor reaction progress by GC-MS or GC analysis

- Prepare reaction mixture in potassium phosphate buffer (pH 6.0):

Product Extraction and Analysis:

Troubleshooting and Optimization Guidelines

- Low Conversion: Increase enzyme loading, extend reaction time, optimize amino donor concentration, or add PLP cofactor (0.5-2 mM)

- Substrate Solubility Issues: Increase DMSO concentration (up to 5%) or use alternative solubilizing agents

- Enzyme Stability Concerns: Add glycerol (5-10%) to storage buffer, optimize temperature control, or employ immobilized enzyme system

- Product Inhibition: Implement continuous product removal or use elevated amino donor concentrations to drive equilibrium

- Scale-Up Considerations: Transition to immobilized enzyme reactor (IMER) for continuous flow operation, enhancing productivity and enabling catalyst reuse [7] [6]

Alternative Method: Immobilized Enzyme Reactor (IMER)

For continuous flow applications, develop an IMER system as follows:

- Support Preparation: Use epoxy-modified silica Chromolith Flash wide-pore monolithic support (4.6 × 50 mm)

- Enzyme Immobilization: Covalently immobilize purified ω-transaminase on epoxy support according to manufacturer protocols

- Reactor Assembly: Integrate IMER into liquid chromatography system with switching valve for online monitoring

- Continuous Operation: Pump substrate solution through IMER at optimized flow rate (typically 0.1-0.5 mL/min)

- Process Monitoring: Connect IMER to analytical column for direct separation and quantification of reaction products [7] [6]

The following diagram illustrates the reaction mechanism and process workflow:

Conclusion

The ω-transaminase-catalyzed synthesis of (+)-neomenthylamine from (-)-menthone represents a sustainable and efficient biocatalytic route that addresses numerous limitations of traditional chemical methods. This application note provides comprehensive protocols for implementing this green chemistry approach, enabling researchers to leverage the advantages of enzyme catalysis for producing valuable chiral amines.

The methodology offers excellent stereoselectivity, mild reaction conditions, and environmentally friendly characteristics that align with green chemistry principles. With demonstrated applications in pharmaceutical synthesis and ongoing expansion to broader chiral amine production, this technology represents a valuable tool for synthetic chemists and process engineers seeking sustainable manufacturing approaches.

Future developments in enzyme engineering, immobilization techniques, and process intensification will further enhance the industrial applicability of ω-transaminase-mediated synthesis, potentially expanding the substrate scope and improving economic viability for large-scale production.

References

- 1. Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone | Bioresources and Bioprocessing | Full Text [bioresourcesbioprocessing.springeropen.com]

- 2. Construction and optimization of a biocatalytic route for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumor activity of menthylamine derivatives [sciencedirect.com]

- 4. Directed Evolution of an (R)-Selective Transaminase Toward Higher Efficiency of Sitagliptin Analog Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth optimization and identification of an ω-transaminase ... [pmc.ncbi.nlm.nih.gov]

- 6. Development of an integrated chromatographic system for ... [sciencedirect.com]

- 7. Development of an Integrated Chromatographic System for ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Vibrio fluvialis JS17 Amine Transaminase in Chiral Amine Synthesis

Introduction and Industrial Applications

The amine transaminase from Vibrio fluvialis JS17 (Vf-ATA) represents a significant biocatalytic tool for the synthesis of enantiomerically pure amines, which are crucial intermediates in the production of pharmaceutical compounds and fine chemicals. As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, Vf-ATA catalyzes the transfer of an amino group from an amine donor to a ketone substrate, enabling the asymmetric synthesis of chiral amines with exceptional enantioselectivity. This enzyme has gained considerable attention in industrial biocatalysis due to its broad substrate specificity and compatibility with process intensification, particularly for the synthesis of valuable compounds such as (+)-neomenthylamine, an important precursor for chiral stationary phases in chromatography and umami flavor agents in the food industry [1].

The industrial implementation of Vf-ATA has been historically challenged by the enzyme's limited operational stability and susceptibility to substrate and product inhibition. However, recent advances in enzyme engineering and thorough biophysical characterization have led to significant improvements, making Vf-ATA a viable biocatalyst for sustainable manufacturing processes. Unlike conventional chemical synthesis routes that often require harsh reaction conditions, expensive metal catalysts, and generate substantial waste, the biocatalytic route utilizing Vf-ATA operates under mild aqueous conditions with exceptional atom economy [1]. This application note provides a comprehensive technical reference for researchers seeking to implement Vf-ATA in biocatalytic processes, with particular emphasis on the synthesis of terpenoid-derived amines such as neomenthylamine.

Quantitative Biochemical Characterization

Structural and Kinetic Properties

Vf-ATA is a homodimeric enzyme with each subunit having a molecular mass of approximately 50 kDa, resulting in a native molecular mass of 100 kDa [2]. The enzyme exhibits a characteristic Rossmann-like fold in its large domain and contains distinct N-terminal and C-terminal lobes in its small domain [3]. The structural dynamics of Vf-ATA are significantly influenced by cofactor binding, with the apo form exhibiting substantial conformational flexibility compared to the holo form [3]. This structural flexibility has important implications for both catalytic efficiency and stability.

Table 1: Key Structural and Kinetic Parameters of Vf-ATA

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Molecular Mass (subunit) | 50 kDa | MALDI-TOF mass spectrometry | [2] |

| Native Structure | Homodimer | Gel filtration chromatography | [2] |

| Isoelectric Point | 5.4 | Isoelectric focusing | [2] |

| Optimal pH | 9.2 | Activity assay with (S)-α-methylbenzylamine | [2] |

| Optimal Temperature | 37°C | Activity assay with (S)-α-methylbenzylamine | [2] |

| PLP Dissociation Constant (KD) | 7.9 μM | Fluorescence titration | [4] [5] |

| Cofactor-induced Thermal Stabilization | Significant | Thermal shift assay with PLP | [4] |

The kinetic properties of Vf-ATA have been characterized extensively, revealing that the enzyme displays classical Michaelis-Menten kinetics for most of its substrates. The affinity for the PLP cofactor is particularly important, as this directly influences both activity and stability. The determined KD value of 7.9 μM indicates moderate binding affinity, necessitating careful cofactor management during biocatalytic applications [4] [5]. The enzyme exhibits strict enantioselectivity for the (S)-enantiomer of chiral amines and demonstrates particularly high activity toward aromatic amine substrates compared to aliphatic amines [3].

Stability Parameters and Operational Considerations

The operational stability of Vf-ATA is a critical factor determining its industrial applicability. Comprehensive characterization has revealed several key factors that influence enzyme stability, including cofactor concentration, buffer composition, and substrate properties. Understanding these parameters enables researchers to design robust biocatalytic processes with predictable performance metrics.

Table 2: Stability Parameters of Vf-ATA Under Various Conditions

| Condition | Effect on Stability | Recommended Optimization | Reference |

|---|---|---|---|

| PLP Supplementation | Enhanced thermal stability; prevents unfolding | 0.5-2 mM in reaction mixtures | [4] [5] |

| Phosphate Buffer | Prevents cofactor dissociation at high concentrations | <100 mM for activity; higher for stability | [4] [5] |

| HEPES Buffer | Reduced cofactor retention | Recommended for maintaining holo-enzyme | [5] |

| Amine Substrates | Concentration-dependent inactivation | Use minimal required concentrations | [4] [5] |

| Ketone Substrates | Neutral or stabilizing effects | Can be used to counter amine inactivation | [4] [5] |

| Temperature (30°C) | Maintains functional integrity | Optimal for extended operations | [1] |

The inactivation of Vf-ATA in the presence of amine substrates is particularly noteworthy, as this phenomenon can significantly impact process yields. This inactivation has been linked to the formation of PMP (pyridoxamine-5'-phosphate), which is not covalently bound to the enzyme and can readily dissociate upon formation [4] [5]. This insight is crucial for designing reaction systems that maintain catalytic activity throughout the process duration.

Experimental Protocols

Enzyme Expression and Purification

Objective: To obtain purified Vf-ATA with high specific activity and proper cofactor incorporation for biocatalytic applications.

Materials:

- pET-28a(+) expression vector containing Vf-ATA gene [1]

- E. coli BL21(DE3) expression host

- Lysogeny Broth (LB) medium supplemented with 50 μg/mL kanamycin

- Terrific Broth (TB) medium for high-density biomass production

- Lysis buffer: 50 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0

- Elution buffer: 50 mM Tris-HCl, 500 mM NaCl, 500 mM imidazole, 0.375% (v/v) β-mercaptoethanol, pH 7.0

- Storage buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 25% (v/v) glycerol, pH 7.0 [1]

Procedure:

- Transformation: Transform the recombinant pET-28a(+)-Vf-ATA plasmid into competent E. coli BL21(DE3) cells following standard heat-shock protocols.

- Inoculum preparation: Inoculate a single colony into 5 mL LB medium with kanamycin and incubate overnight at 37°C with shaking at 220 rpm.

- Culture expansion: Transfer the overnight culture to TB medium (typically 500 mL in 2 L flask) with kanamycin and incubate at 37°C with shaking at 220 rpm until OD600 reaches 0.6.

- Protein expression: Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate for 24 hours at 16°C with shaking at 220 rpm.

- Biomass harvest: Centrifuge cultures at 12,000 × g for 15 minutes at 4°C and collect cell pellets.

- Cell lysis: Resuspend cell pellets in lysis buffer and lyse using sonication or high-pressure homogenization. Remove cellular debris by centrifugation at 12,000 × g for 30 minutes at 4°C.

- Affinity purification: Purify the His-tagged Vf-ATA using Ni-NTA affinity chromatography with the following steps:

- Equilibrate the column with 10 column volumes of lysis buffer.

- Load the clarified lysate onto the column.

- Wash with 10 column volumes of lysis buffer containing 25% elution buffer to remove weakly bound proteins.

- Elute with lysis buffer containing 75% elution buffer.

- Buffer exchange and storage: Exchange the enzyme into storage buffer using desalting chromatography or dialysis. Aliquot and flash-freeze in liquid nitrogen before storing at -80°C.

Quality Control: Assess protein purity by SDS-PAGE, with expected subunit molecular weight of approximately 50 kDa. Determine protein concentration using Bradford or UV absorbance methods.

Activity Assay for (−)-Menthone Amination

Objective: To quantify Vf-ATA activity for the conversion of (−)-menthone to (+)-neomenthylamine using (S)-α-methylbenzylamine (S-MBA) as amino donor.

Reaction Setup:

- Purified Vf-ATA: 1.5 mg/mL in reaction mixture

- Substrate: 5 mM (−)-menthone (from 100 mM stock in DMSO)

- Amino donor: 30 mM (S)-α-methylbenzylamine

- Cofactor: 2 mM PLP

- Buffer: 100 mM potassium phosphate buffer, pH 6.0

- Reaction volume: 1 mL

- Temperature: 30°C [1]

Procedure:

- Prepare the reaction mixture without enzyme in a 2 mL screw-cap vial.

- Pre-incubate the reaction mixture at 30°C for 5 minutes with shaking at 1000 rpm.

- Initiate the reaction by adding the purified Vf-ATA enzyme.

- Incubate at 30°C with continuous shaking for precisely 20 minutes.

- Terminate the reaction by adding 100 μL of 10 M NaOH.

- Extract the product by adding 1 mL methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.

- Centrifuge at 14,000 × g for 2 minutes to separate phases.

- Analyze the organic phase by gas chromatography.

Analytical Method:

- GC conditions: DB-1701 column (30 m × 0.25 mm, 0.25 μm)

- Injection temperature: 250°C

- Detector temperature: 250°C

- Oven program:

- Initial temperature: 50°C held for 2 minutes

- Ramp 1: 10°C/min to 90°C

- Ramp 2: 20°C/min to 260°C, held for 5 minutes

- Carrier gas: Helium at constant flow rate of 1.0 mL/min

- Split ratio: 30:1 [1]

Calculation:

- One unit of enzyme activity is defined as the amount of enzyme that produces 1 μmol of (+)-neomenthylamine per minute under the specified conditions.

- Specific activity is expressed as units per mg of enzyme.

Process Optimization Workflow

The following diagram illustrates the systematic approach for optimizing Vf-ATA-catalyzed reactions:

Stability Optimization Guidelines

Cofactor Management Strategies

The proper handling of PLP cofactor is arguably the most critical factor in maintaining Vf-ATA functionality during biocatalytic processes. The moderate dissociation constant (KD = 7.9 μM) indicates that the cofactor can readily dissociate from the enzyme, leading to irreversible inactivation through subsequent structural unfolding [4] [5]. To mitigate this:

- Supplementation Protocol: Add PLP to all enzyme preparation buffers and reaction mixtures at 0.5-2 mM concentration, which has been demonstrated to significantly enhance thermal stability by preventing enzyme unfolding.

- Storage Conditions: Maintain enzymes in storage buffer containing 25% glycerol at -80°C for long-term preservation of activity.

- Cofactor Regeneration: In extended batch or continuous processes, consider implementing a PLP regeneration system to maintain sufficient cofactor levels throughout the reaction duration.

Buffer and Ionic Environment Optimization

The choice of buffer system profoundly influences Vf-ATA stability through multiple mechanisms. Phosphate ions demonstrate a concentration-dependent effect on enzyme stability, with low concentrations (≤100 mM) enhancing initial activity while higher concentrations prevent cofactor dissociation [5]. Implementation recommendations include:

- Activity Assays: Use lower phosphate concentrations (50-100 mM) for maximum initial reaction rates in analytical applications.

- Preparative Synthesis: Employ higher phosphate concentrations (200-500 mM) or alternative buffers like HEPES for processes requiring extended enzyme longevity.

- Additive Screening: Evaluate kosmotropic salts (e.g., ammonium sulfate) and stabilizing anions that may enhance structural integrity without inhibiting catalysis.

Substrate/Product Inhibition Mitigation

The concentration-dependent inactivation of Vf-ATA by amine substrates presents a significant challenge in process design [4] [5]. This inactivation mechanism involves formation and dissociation of the PMP intermediate, leaving the enzyme in an inactive state. Strategies to address this limitation include:

- Fed-Batch Operation: Employ controlled addition of amine substrates to maintain concentrations below inhibitory thresholds while allowing sufficient reaction rates.

- Engineered Variants: Implement evolved Vf-ATA variants with reduced susceptibility to inhibition, such as the omega-TAm1a mutant which exhibits 4.5-6-fold higher inhibition constants for aliphatic ketones [6].

- Product Removal: Integrate in-situ product removal techniques (e.g., extraction, adsorption, or distillation) to minimize inhibitory product accumulation.

- Balanced Stoichiometry: Optimize the ratio of amine donor to ketone acceptor to maintain equilibrium that favors PMP to PLP conversion, thus preventing accumulation of the dissociable intermediate.

Implementation in Neomenthylamine Production

Biocatalytic Route Design

The synthesis of (+)-neomenthylamine from (−)-menthone represents an exemplary application of Vf-ATA in the production of valuable terpenoid amine derivatives. The biocatalytic route offers significant advantages over traditional chemical methods, including avoidance of mercury-based catalysts, mild operating conditions, and exceptional enantioselectivity [1]. The implemented process typically achieves 4.7 mM product concentration from 10 mM (−)-menthone substrate within 24 hours, representing a conversion yield of 47% under standard conditions [1].

The reaction employs (S)-α-methylbenzylamine (S-MBA) as an efficient amino donor, which is converted to acetophenone, providing a thermodynamic driving force for the reaction equilibrium. The use of this amine donor also eliminates the need for additional cofactor recycling systems that are often required in transaminase-mediated synthesis. Process intensification through substrate loading optimization and enzyme engineering has the potential to further enhance volumetric productivity for commercial applications.

Scale-up Considerations

For industrial implementation of Vf-ATA in neomenthylamine production, several scale-specific factors must be addressed:

- Mass Transfer Limitations: Ensure efficient mixing to minimize boundary layer effects, particularly important for substrate accessibility in biphasic systems.

- Temperature Control: Maintain optimal temperature (30°C) throughout the reaction vessel, as localized heating can accelerate enzyme inactivation.

- Cofactor Stability: Account for potential PLP degradation under process conditions, particularly in aerobic environments, through appropriate supplementation protocols.

- Downstream Processing: Leverage the differential volatility of reactants and products for efficient separation through distillation, taking advantage of the relatively low boiling point of neomenthylamine compared to the menthol precursor.

Troubleshooting and Technical Notes

Common Performance Issues and Solutions

Rapid Activity Loss: If enzyme activity declines precipitously during operation, verify PLP concentration and supplement with fresh cofactor. Also assess amine substrate concentration and consider implementing fed-batch addition to maintain below inhibitory thresholds.

Poor Conversion Yields: When reaction conversions are lower than expected, evaluate the equilibrium position and consider increasing the concentration of amine donor (S-MBA) or employing techniques to remove coproduct (acetophenone) to shift equilibrium toward product formation.

Enzyme Precipitation: If enzyme aggregation occurs during reactions, assess phosphate concentration and adjust within the optimal range. Additionally, consider incorporating low concentrations of non-ionic surfactants to enhance solubility without inhibiting catalysis.

Analytical Verification

Comprehensive analysis of reaction components is essential for process monitoring and optimization:

GC-MS Method: For definitive product identification, employ a Rxi-5Sil MS column with temperature programming from 80°C to 230°C at 2°C/min [1].

Chiral Verification: Confirm enantiomeric purity using chiral stationary phase GC or HPLC to ensure the (S)-selectivity of Vf-ATA is maintained under process conditions, with expected enantiomeric excess >99% [6].

Storage and Handling

Long-term Storage: Maintain enzyme aliquots at -80°C in storage buffer (25% glycerol) with activity retention for >6 months.

Working Solutions: Prepare fresh enzyme solutions daily and maintain on ice during experimental procedures to preserve activity.

Freeze-Thaw Cycles: Limit repeated freezing and thawing of enzyme stock solutions by preparing appropriate-sized aliquots for single use.

Conclusion

The amine transaminase from Vibrio fluvialis JS17 represents a powerful biocatalytic tool for the synthesis of enantiomerically pure amines, particularly demonstrating value in the production of pharmaceutically relevant compounds such as (+)-neomenthylamine. Through careful attention to cofactor management, buffer optimization, and substrate inhibition mitigation, researchers can overcome the historical limitations of this enzyme and leverage its exceptional enantioselectivity and compatibility with green chemistry principles. The protocols and guidelines presented in this application note provide a comprehensive foundation for implementing Vf-ATA in both research and industrial settings, contributing to the advancement of sustainable biocatalytic manufacturing processes.

References

- 1. Construction and optimization of a biocatalytic route for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Purification, characterization, and molecular cloning of a ... [pubmed.ncbi.nlm.nih.gov]

- 3. Structural dynamics of the transaminase active site ... [nature.com]

- 4. Characterization of the stability of Vibrio fluvialis JS17 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the stability of Vibrio fluvialis JS17 ... [sciencedirect.com]

- 6. Use of enrichment culture for directed evolution of the ... [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of (+)-Neomenthol in Biological Samples

This document provides a detailed protocol for the identification and quantification of (+)-Neomenthol in human serum and urine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The method is designed for forensic and clinical research to verify claims of consumption of products containing peppermint or related substances [1].

Principle

The analysis involves extracting volatile compounds like this compound from the sample headspace using a SPME fiber. The extracted analytes are then desorbed in the GC injector, separated on a capillary column, and detected by a mass spectrometer. This method is highly sensitive and specific, allowing for the detection of trace levels of neomenthol and its metabolites (free and conjugated forms) [1] [2].

Experimental Protocol

A. Reagents and Materials

- Analytes: this compound, menthone, isomenthone, menthol.

- Internal Standard: Menthol-d4 [2].

- Enzyme: β-Glucuronidase/sulfatase (from Helix pomatia) for hydrolysis of conjugated metabolites [1] [2].

- Buffers: Trisodium citrate dihydrate buffer (0.1 M, pH 5.0) [2].

- SPME Fiber: A fiber suitable for volatile organic compounds (e.g., Carboxen/Polydimethylsiloxane).

- Sample Vials: 10 mL or 20 mL headspace vials.

B. Sample Preparation The following workflow outlines the sample preparation and analysis steps:

C. Instrumental Analysis: GC-MS Conditions The table below summarizes the GC-MS operating parameters, compiled from literature [1] [3].

Table 1: Typical GC-MS Instrumental Parameters

| Parameter | Setting | Alternative/Note |

|---|---|---|

| GC System | ||

| Column | VF-624ms (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 60 m × 0.25 mm i.d., 1.8 µm film | Equivalent mid-polarity column |

| Injector Temperature | 280°C | Split/splitless mode |

| Carrier Gas & Flow | Helium, 5.0 mL/min constant flow | |

| Oven Program | 90°C (hold 1 min) -> 15°C/min -> 181°C (hold 3 min) | Total run time: ~19 min [3] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | 70 eV [4] |

| Ion Source Temp. | 230°C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For high sensitivity in complex matrices [5] |

| SPME Conditions | ||

| Incubation Temperature | 50°C | 80°C may cause carryover [2] |

| Extraction Time | 30 min | |

| Desorption Time | 5 min |

The logical flow of the sample through the GC-MS instrument is as follows:

D. Identification and Quantification

- Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard. Use mass spectral libraries (e.g., NIST) for confirmation [4].

- Quantification: Use the internal standard method (Menthol-d4) for accurate quantification. Plot a calibration curve of the peak area ratio (analyte/I.S.) versus concentration.

Method Validation Data

The following table summarizes key validation parameters reported in the literature for the analysis of neomenthol and related compounds in biological samples.

Table 2: Summary of Method Validation Parameters from Literature

| Parameter | Result for Serum Analysis [1] | Result for Urine Analysis (Menthol) [2] |

|---|---|---|

| Analytes | Menthone, Isomenthone, Neomenthol, Menthol | Menthol (Free & Total) |

| Limit of Detection (LOD) | Neomenthol: 2.8 ng/mL | 0.0017 µg/mL (1.7 ng/mL) |

| Limit of Quantification (LOQ) | Neomenthol: 4.2 ng/mL | 0.002 µg/mL (2.0 ng/mL) |

| Linear Range | Not specified | Free: 0.002–0.5 µg/mL Total: 0.01–10 µg/mL | | Precision (RSD) | Intraday: 3.2–3.8% Interday: 5.8–6.9% | 7.6% | | Calibration Coefficient (R²) | 0.990–0.996 | Not specified |

Application Example & Key Findings

In a controlled study with volunteers consuming peppermint liqueur, the concentration-time profiles of neomenthol and other flavorings were established in serum [1]:

- Metabolism: Neomenthol and menthol undergo rapid Phase II metabolism (glucuronidation). Both free and conjugated forms can be detected, with conjugated concentrations often being higher [1].

- Detection Window: In 100 real-world driver samples, neomenthol was detected in serum as a free substance in 9 cases (5.3–57.8 ng/mL) and as total (free + conjugated) in 35 cases (4.2–127.8 ng/mL) [1].

- Urinary Levels: Smokers of mentholated cigarettes had significantly higher total urinary menthol levels (three-fold higher on average) compared to non-mentholated cigarette smokers [2].

Discussion and Conclusion

This HS-SPME-GC-MS protocol provides a robust, sensitive, and specific method for detecting and quantifying this compound in complex biological matrices. The use of SPME minimizes solvent use and efficiently pre-concentrates the target analytes. Critical steps for success include:

- Preventing Carryover: Optimizing SPME incubation temperature and time is crucial to avoid memory effects from the fiber [2].

- Metabolite Coverage: Enzymatic hydrolysis is essential to determine the total exposure to neomenthol, as a significant portion is present as glucuronide conjugates [1] [2].

- Specificity: The combination of GC retention time and unique mass fragments by MS provides a high level of confidence in identification, making it suitable for forensic verification [4] [1].

This method is directly applicable for research aimed at verifying the consumption of mentholated products, studying the pharmacokinetics of mint-derived compounds, and understanding metabolic pathways.

References

- 1. Headspace solid-phase microextraction-gas chromatography-mass... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Menthol in Human Urine Using ... [pmc.ncbi.nlm.nih.gov]

- 3. GC Method Validation for the Analysis of Menthol in ... [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Gas Chromatography Mass Spectrometry ( GC - MS ) Information [thermofisher.com]

Comprehensive Application Notes & Protocols: Evaluation of Neomenthol's Antiproliferative Activity Using MTT, SRB, and NRU Assays

Introduction to Antiproliferative Activity Assessment

Cell-based viability and proliferation assays are fundamental tools in cancer drug discovery and phytochemical evaluation. These assays provide rapid, reproducible screening of potential therapeutic compounds while yielding quantitative data on cytotoxic effects. The MTT, SRB, and NRU assays represent three well-established methods that employ distinct detection principles to assess antiproliferative activity, each with unique advantages and limitations. When applied to the evaluation of natural products like neomenthol, these assays can reveal important insights into potential anticancer properties through systematic assessment of dose-response relationships and IC₅₀ values.

Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has recently emerged as a promising natural compound with demonstrated antiproliferative effects against various human cancer cell lines. Unlike its more widely studied counterpart menthol, neomenthol had not been extensively investigated for anticancer potential until recently. Current research indicates that neomenthol exerts its antiproliferative activity through multiple mechanisms, including inhibition of tubulin polymerization and hyaluronidase activity, both of which are significant molecular targets in cancer therapy. This document provides comprehensive application notes and detailed protocols for evaluating neomenthol's antiproliferative properties using three standardized assay systems.

Assay Principles and Comparative Analysis

Fundamental Methodological Principles

MTT Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The resulting formazan product is insoluble in aqueous solutions but can be solubilized using organic solvents, after which absorbance is measured at 570 nm. The intensity of the color formed is directly proportional to the number of metabolically active cells in the culture [1] [2]. It is crucial to note that this assay measures cellular metabolic activity rather than direct cell proliferation, which can sometimes lead to misinterpretation if proper controls are not implemented.

SRB Assay Principle: The Sulforhodamine B (SRB) assay quantifies cellular protein content, providing a direct measure of cell density in cultures. The SRB dye binds stoichiometrically to protein basic amino acid residues under mild acidic conditions and can be extracted under basic conditions. The dissolved dye concentration, measured at 564 nm, provides a linear relationship with total cellular protein mass, which correlates directly with cell number. This method is particularly advantageous for longer-term toxicity studies as the fixed cells can be stored for extended periods before analysis [3].

NRU Assay Principle: The Neutral Red Uptake (NRU) assay measures lysosomal integrity and cellular viability through the ability of viable cells to incorporate and bind the supravital dye neutral red. Viable cells with intact lysosomes actively take up the neutral red dye through passive diffusion, which then accumulates in the lysosomes due to the acidic pH. Cellular damage results in decreased dye uptake and retention. The extracted dye is measured spectrophotometrically at 540 nm, providing an indication of the number of functional intact cells [3].

Comparative Assay Characteristics

Table 1: Comparative Analysis of MTT, SRB, and NRU Assay Methodologies

| Parameter | MTT Assay | SRB Assay | NRU Assay |

|---|---|---|---|

| Measurement Principle | Metabolic activity (dehydrogenase enzymes) | Cellular protein content | Lysosomal integrity & viability |

| Detection Method | Absorbance of formazan product at 570 nm | Absorbance of SRB dye at 564 nm | Absorbance of extracted neutral red at 540 nm |

| Key Advantage | Widely established, no cell washing required | Stable endpoint, suitable for high-throughput | Direct viability measurement, simple protocol |

| Primary Limitation | Formazan insolubility, cellular toxicity | Requires cell fixation, destructive endpoint | pH sensitivity, affected by lysosomotropic agents |

| Endpoint Stability | Limited (light-sensitive) | Extended (months if properly stored) | Moderate (hours to days) |

| Assay Duration | 4-6 hours | 1-2 days (including fixation) | 2-3 hours |

| Applications | Initial cytotoxicity screening, metabolic activity | Long-term toxicity studies, cell density quantification | Viability assessment, lysosomal function |

Detailed Experimental Protocols

MTT Assay Protocol for Neomenthol Evaluation

The MTT assay protocol optimized for neomenthol testing involves several critical steps that require precise execution to generate reliable, reproducible data:

Cell Seeding and Treatment: Seed appropriate cancer cell lines (e.g., A431 human epidermoid carcinoma, PC-3 prostate carcinoma, or MDA-MB-231 breast adenocarcinoma) in 96-well plates at densities of 5,000-10,000 cells/well in 100 μL complete medium. After 24 hours of incubation (37°C, 5% CO₂) to allow cell attachment, prepare neomenthol serial dilutions in culture medium with a concentration range typically spanning 0-200 μM. Treat triplicate wells with each neomenthol concentration, including appropriate controls (vehicle-treated cells for 100% viability, medium-only for background). Incubate for desired exposure period (typically 24-72 hours) [3] [1].

MTT Incubation and Formazan Solubilization: Following compound exposure, carefully remove culture medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT. Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation. After incubation, remove the MTT-containing medium and add 100-150 μL of DMSO or acidified isopropanol to solubilize the formazan crystals. Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution [1] [2].

Absorbance Measurement and Data Analysis: Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate percentage viability using the formula: % Viability = (Absₛₐₘₚₗₑ - Absᵦₖᵦₖ) / (Abs꜀ₒₙₜᵣₒₗ - Absᵦₖᵢ) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). Include quality control measures such as Z-factor calculations to validate assay performance [1].

SRB Assay Protocol

The SRB assay protocol provides an excellent alternative for neomenthol screening, particularly for longer exposure times:

Cell Fixation and Staining: After neomenthol treatment and incubation, terminate the assay by gently adding 50 μL of cold 50% trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% TCA. Incubate plates at 4°C for 1 hour to fix cells. Wash plates five times with tap water to remove TCA and air-dry. Add 70 μL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature [3].

Dye Elution and Measurement: Remove unbound dye by washing five times with 1% acetic acid and air-dry plates. Elute the protein-bound dye with 100-200 μL of 10 mM Tris base solution (pH 10.5) and shake plates for 15-20 minutes. Measure absorbance at 564 nm and calculate percentage growth inhibition relative to vehicle-treated controls [3].

NRU Assay Protocol

The NRU assay protocol offers a straightforward approach to assess cell viability after neomenthol exposure:

Dye Loading and Extraction: Following neomenthol treatment, add neutral red solution to culture medium at a final concentration of 40 μg/mL. Incubate for 2-3 hours at 37°C to allow viable cells to incorporate the dye. Remove the neutral red-containing medium and wash cells briefly with pre-warmed PBS. Add 100-150 μL of desorb solution (ethanol:water:acetic acid, 50:49:1) to extract the dye. Shake plates for 15-20 minutes to ensure complete extraction [3].

Absorbance Measurement: Measure absorbance at 540 nm using a microplate reader. Calculate percentage viability relative to untreated controls after subtracting appropriate background absorbance [3].

Neomenthol-Specific Applications & Data Interpretation

Experimental Findings with Neomenthol

Recent investigations have demonstrated that neomenthol exhibits promising antiproliferative activity against various human cancer cell lines. The compound shows particular potency against human epidermoid carcinoma (A431) cells with a reported IC₅₀ of 17.3 ± 6.49 μM in comprehensive screening studies. Additional research has revealed that neomenthol displays significant differential cytotoxicity against multiple cancer types while showing minimal effects on normal cell lines like HEK-293, suggesting a potential therapeutic window for further development [3] [4].

The antiproliferative activity of neomenthol has been linked to two primary mechanisms: inhibition of tubulin polymerization, which disrupts mitotic spindle formation and causes G₂/M phase cell cycle arrest, and suppression of hyaluronidase activity, an enzyme critical for tumor metastasis and angiogenesis. These complementary mechanisms make neomenthol a particularly interesting candidate for multargeted cancer therapy approaches. Molecular docking studies have confirmed neomenthol's ability to interact with both tubulin and hyaluronidase at molecular levels, providing structural insights into its mechanism of action [3] [5] [4].

Quantitative Antiproliferative Data

Table 2: Summary of Neomenthol's Antiproliferative Effects Across Cancer Cell Lines

| Cell Line | Cancer Type | Assay Utilized | Reported IC₅₀ Value | Key Findings |

|---|---|---|---|---|

| A431 | Human epidermoid carcinoma | SRB/NRU/MTT | 17.3 ± 6.49 μM | Primary sensitive line; G₂/M phase arrest |

| PC-3 | Prostate carcinoma | SRB/NRU/MTT | >50 μM | Moderate sensitivity |

| MDA-MB-231 | Breast adenocarcinoma | SRB/NRU/MTT | >50 μM | Moderate sensitivity |

| MCF-7 | Breast adenocarcinoma | SRB/NRU/MTT | >50 μM | Moderate sensitivity |

| K562 | Erythroid leukemia | SRB/NRU/MTT | >50 μM | Moderate sensitivity |